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Introduction
The high-affinity choline transporter (CHT) is a presynaptic protein responsible for the rate-

limiting step in acetylcholine (ACh) synthesis: the uptake of choline from the synaptic cleft.[1][2]

[3] As a critical component of cholinergic neurotransmission, CHT is a significant target for the

development of therapeutics for a range of neurological and psychiatric disorders, including

Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4][5] ML352 is a potent,

selective, and noncompetitive inhibitor of CHT.[1][6][7] This document provides detailed

protocols for utilizing ML352 in a synaptosomal choline uptake assay, a valuable tool for

studying CHT function and for screening novel CHT-modulating compounds.

ML352 distinguishes itself from the classical CHT inhibitor hemicholinium-3 (HC-3) by its

noncompetitive mechanism of action, suggesting it acts at an allosteric site on the transporter.

[6][7] This property makes ML352 a unique tool for probing the regulatory mechanisms of CHT.

Furthermore, ML352 has been shown to be highly selective for CHT over other

neurotransmitter transporters and enzymes involved in cholinergic signaling, such as

acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[1][6][7]
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Table 1: Inhibitory Activity of ML352
Parameter Value Species/System Reference

Ki 92 ± 2.8 nM

Human CHT (hCHT)

in transfected HEK293

cells

[1][6]

Ki 172 ± 12 nM
Mouse forebrain

synaptosomes
[6]

Ki 128.6 ± 15.3 nM

[3H]HC-3 binding to

transfected cell

membranes

[6][7]

Table 2: Kinetic Parameters of Choline Uptake in the
Presence of ML352

Condition Km (μM)
Vmax (% of
control)

Species/Syste
m

Reference

Control 2.5 ± 0.4 100
hCHT LV-AA

transfected cells
[6]

200 nM ML352 4.4 ± 1.2 70.4 ± 5.6
hCHT LV-AA

transfected cells
[6]

800 nM ML352 4.4 ± 2.0 30.3 ± 4.2
hCHT LV-AA

transfected cells
[6]

300 nM ML352
No significant

change
57.2 ± 3.4

Mouse forebrain

synaptosomes
[6]
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Caption: Mechanism of choline uptake and inhibition by ML352.
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Caption: Experimental workflow for the synaptosomal choline uptake assay.
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Experimental Protocols
Preparation of Synaptosomes from Rodent Brain
This protocol is adapted from standard neurochemical procedures.

Materials:

Rodent brain tissue (e.g., whole forebrain, cortex, or hippocampus)

Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

Sucrose Solutions: 0.8 M and 1.2 M in 1 mM EDTA, 5 mM HEPES, pH 7.4

Krebs-Ringer Buffer (KRH): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2

mM CaCl2, 25 mM HEPES, 10 mM Glucose, pH 7.4

Dounce homogenizer

Refrigerated centrifuge and ultracentrifuge

Procedure:

Euthanize the animal according to approved institutional guidelines and rapidly dissect the

brain region of interest on ice.

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce

homogenizer (10-12 gentle strokes).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris (P1 pellet).

Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C.

Discard the supernatant (S2) and resuspend the pellet (P2, crude synaptosomal fraction) in

Homogenization Buffer.

Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M on top of

1.2 M).
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Centrifuge at 100,000 x g for 60 minutes at 4°C.

Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.

Carefully collect this fraction.

Dilute the collected synaptosomes with KRH buffer and centrifuge at 20,000 x g for 20

minutes at 4°C to pellet the synaptosomes.

Resuspend the synaptosomal pellet in an appropriate volume of KRH buffer.

Determine the protein concentration of the synaptosomal preparation using a standard

protein assay (e.g., BCA or Bradford assay).

Synaptosomal Choline Uptake Assay Using [3H]Choline
Materials:

Synaptosomal preparation

Krebs-Ringer Buffer (KRH)

ML352 stock solution (in DMSO)

[3H]Choline chloride

Unlabeled choline chloride

Hemicholinium-3 (HC-3) for defining non-specific uptake

Glass fiber filters (e.g., Whatman GF/B)

Filtration manifold

Scintillation vials and scintillation cocktail

Procedure:

Dilute the synaptosomal preparation in KRH buffer to a final protein concentration of

approximately 0.1-0.2 mg/mL.
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Prepare assay tubes containing different concentrations of ML352 or vehicle (DMSO).

Ensure the final DMSO concentration is consistent across all tubes and does not exceed

0.1%. Include tubes with a saturating concentration of HC-3 (e.g., 10 µM) to determine non-

specific uptake.

Pre-incubate 100 µL of the synaptosomal suspension with 50 µL of the ML352/vehicle/HC-3

solution for 10-15 minutes at 37°C.

Prepare the [3H]Choline working solution in KRH buffer. The final concentration of choline in

the assay will depend on the experimental design (e.g., for Ki determination, use a

concentration close to the Km of choline, ~1-2 µM).

Initiate the uptake reaction by adding 50 µL of the [3H]Choline working solution to each tube.

Incubate for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within

the linear range of choline uptake.

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

Immediately wash the filters three times with 3 mL of ice-cold KRH buffer to remove

unincorporated radioactivity.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to

equilibrate.

Measure the radioactivity in a liquid scintillation counter.

Data Analysis
Specific Choline Uptake: Calculate specific choline uptake by subtracting the counts per

minute (CPM) obtained in the presence of HC-3 (non-specific uptake) from the total CPM for

all other samples.

IC50 Determination: Plot the percentage of inhibition of specific choline uptake against the

logarithm of the ML352 concentration. Fit the data to a sigmoidal dose-response curve to

determine the IC50 value.
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Ki Determination: If performing kinetic analysis, measure the initial rates of choline uptake at

various choline and ML352 concentrations. The Ki for a noncompetitive inhibitor can be

determined from secondary plots of the slope or y-intercept of a Lineweaver-Burk plot versus

inhibitor concentration. Alternatively, use non-linear regression analysis to fit the data to the

appropriate enzyme inhibition model.

Concluding Remarks
The synaptosomal choline uptake assay using ML352 is a robust method for investigating the

pharmacology and function of the high-affinity choline transporter. The detailed protocols and

data presented in these application notes provide a comprehensive guide for researchers in

academia and the pharmaceutical industry. The use of ML352 as a selective, noncompetitive

inhibitor offers unique advantages for dissecting the molecular mechanisms of choline transport

and for the discovery of novel therapeutic agents targeting the cholinergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Synaptosomal
Choline Uptake Assay Using ML352]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609150#synaptosomal-choline-uptake-assay-using-
ml352]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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